N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide
Description
Structural Characterization and Molecular Properties
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide , follows systematic nomenclature rules:
- Root : "Acetamide" indicates the parent structure (CH₃CONH₂).
- Substituents :
- A tertiary amine group (-NH₂) at the terminal position of the ethoxy chain.
- Two ethylene glycol (ethoxy) units bridging the acetamide nitrogen and the amine group.
The molecular formula C₈H₁₈N₂O₃ (molecular weight: 190.24 g/mol) confirms the presence of eight carbons, two nitrogens, and three oxygens. The SMILES string CC(=O)NCCOCCOCCN encodes the connectivity: acetamide (CC(=O)N) linked to a triethylene glycol-like chain (CCOCCOCCN).
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 866404-69-5 | |
| InChI Key | MLKVGKULFLDWJW-UHFFFAOYSA-N | |
| XLogP3 | -1.7 | |
| Topological Polar SA | 73.6 Ų |
Molecular Geometry and Conformational Analysis
The molecule adopts a flexible, linear conformation due to its polyethylene glycol (PEG) backbone. Key geometric features include:
- Rotatable Bonds : Eight freely rotating bonds enable multiple conformers, with energy minima corresponding to staggered ethoxy group arrangements.
- Hydrogen Bonding : The acetamide’s NH (donor) and carbonyl oxygen (acceptor) participate in intramolecular H-bonding, stabilizing specific conformations.
- Torsional Angles : Density Functional Theory (DFT) calculations predict a 180° dihedral angle between the acetamide’s carbonyl and adjacent ethylene group, minimizing steric strain.
Conformational Preferences :
Molecular dynamics simulations reveal a preference for extended conformations in polar solvents, while nonpolar environments induce coiling to shield the amine group.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃) :
- δ 2.23 ppm (s, 3H) : Methyl protons of the acetamide group.
- δ 3.40–3.65 ppm (m, 12H) : Ethoxy chain protons (OCH₂CH₂O).
- δ 2.61 ppm (t, 2H) : Methylene protons adjacent to the amine.
¹³C NMR (101 MHz, CDCl₃) :
- δ 170.1 ppm : Acetamide carbonyl carbon.
- δ 72.1–69.3 ppm : Ethoxy chain carbons.
- δ 39.8 ppm : Methylene carbon bonded to the amine.
Mass Spectrometric Fragmentation Patterns
Electron ionization (70 eV) produces characteristic fragments:
- Base Peak at m/z 73 : [CH₂=NHCH₂CH₂O]⁺ from amine-ethoxy chain cleavage.
- m/z 190 : Molecular ion [M]⁺ (low abundance due to thermal decomposition).
- m/z 145 : Loss of NH₂CH₂CH₂O (45 Da) from the parent ion.
Infrared Absorption Characteristics
FT-IR (neat, cm⁻¹):
Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
B3LYP/6-311+G(d,p) level calculations reveal:
- Electrostatic Potential : Negative charge localization on carbonyl oxygen (-0.42 e) and ethoxy oxygens (-0.38 e).
- HOMO-LUMO Gap : 6.2 eV, indicating moderate reactivity suitable for nucleophilic substitutions at the amine site.
Table 2: DFT-Derived Properties
| Parameter | Value |
|---|---|
| Dipole Moment | 4.8 Debye |
| Mulliken Charges (N) | -0.85 e |
| Bond Length (C=O) | 1.23 Å |
Molecular Dynamics Simulations
AMBER force field simulations (300 K, water):
- Radius of Gyration : 5.8 Å, confirming extended conformations.
- Diffusion Coefficient : 8.7 × 10⁻⁶ cm²/s, consistent with PEG-like mobility.
Electron Density Mapping
AIM (Atoms in Molecules) analysis identifies:
- Critical Point (3, -1) : Between acetamide NH and ethoxy oxygen, confirming weak H-bonding (ρ = 0.012 e/bohr³).
- Laplacian (∇²ρ) : +0.24 e/bohr⁵ at the carbonyl oxygen, indicating charge depletion.
Properties
Molecular Formula |
C8H18N2O3 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C8H18N2O3/c1-8(11)10-3-5-13-7-6-12-4-2-9/h2-7,9H2,1H3,(H,10,11) |
InChI Key |
MLKVGKULFLDWJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCOCCOCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies and Key Reaction Pathways
The synthesis of N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide (CAS 21305821) typically involves two primary steps:
- Construction of the ether-amine backbone : Formation of the triethylene glycol amine structure.
- Acetylation of the primary amine : Introduction of the acetamide group.
Ether-Amine Backbone Synthesis
The backbone is constructed via nucleophilic substitution or coupling reactions. Key methods include:
Nucleophilic Substitution with 2-(2-Chloroethoxy)ethanol
A common starting material, 2-(2-chloroethoxy)ethanol, undergoes reaction with ethylenediamine derivatives. For example:
- Procedure :
Protection-Deprotection Strategies
To prevent side reactions, amines are often protected during synthesis:
- Boc Protection :
- Fmoc Protection :
Acetylation of the Primary Amine
The final step involves acetylating the free amine:
Direct Acetylation with Acetic Anhydride
- Procedure :
Coupling Reagent-Mediated Acetylation
For higher selectivity, coupling reagents like EDC/HOBt are used:
Comparative Analysis of Synthetic Methods
Optimization and Challenges
Selectivity in Acetylation
Purification Techniques
Analytical Characterization
Critical quality attributes are verified via:
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids
Reduction: Reduction reactions can yield primary amines
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Acts as a linker in the development of bioconjugates and drug delivery systems
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases
Industry: Utilized in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The pathways involved include:
Binding to active sites: Inhibiting or activating enzyme functions
Modulating receptor activity: Affecting signal transduction pathways
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
PEG Chain Length and Terminal Functional Group Variations
Compound A : N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide
- Structure : Shares the same PEG2-amine backbone but includes a dioxopiperidinyl-isoindolinyl moiety.
- Properties: The appended dioxopiperidine group enables binding to E3 ubiquitin ligases, making it a key component of PROTACs. The PEG2 chain improves aqueous solubility (logP ≈ -1.2) compared to non-PEGylated analogs .
- Application : Targeted protein degradation in oncology .
Compound B : N-[2-(2-Hydroxyethoxy)ethyl]acetamide (CAS 118974-46-2)
- Structure : Replaces the terminal amine with a hydroxyl group.
- Properties: Reduced polarity (logP ≈ -0.8) compared to the amino variant due to weaker hydrogen bonding. Lower conjugation utility.
- Application : Intermediate in synthesizing crown ethers or surfactants .
Compound C : 2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy]-N-(2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl)acetamide
Substituent Modifications on the Acetamide Core
Compound D : N-[2-(2-Aminoethoxy)phenyl]acetamide hydrochloride
- Structure : Substitutes the ethyl group with a phenyl ring.
- The amine group remains available for conjugation.
- Application: Potential use in photodynamic therapy or as a fluorescent probe .
Compound E : N-Hexyl-2-[2-(hexylamino)-2-oxoethoxy]acetamide
Pharmacological Activity and Toxicity
- Target Compound : Used in BET inhibitor conjugates (e.g., NH2-PEG2-JQ1) for cancer therapy. The PEG2-amine linker improves tumor penetration and reduces off-target effects .
- Compound F: N-(4-(Ethyl(2-hydroxyethyl)amino)phenyl)acetamide Activity: Demonstrates moderate cytotoxicity in cancer cell lines (IC₅₀ ≈ 50 µM) but lacks targeted delivery mechanisms .
- Toxicity Note: Similar acetamides (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) may have understudied toxicological profiles, necessitating rigorous safety evaluations .
Key Data Tables
Table 1. Physicochemical Properties
| Compound | Molecular Weight (Da) | logP | Solubility (mg/mL) | Application |
|---|---|---|---|---|
| Target Compound | 248.3 | -1.5 | 25.8 (H₂O) | Drug conjugation |
| Compound A | 528.5 | -1.2 | 18.3 (H₂O) | PROTACs |
| Compound B | 191.2 | -0.8 | 12.1 (H₂O) | Surfactant synthesis |
| Compound D | 242.7 | 0.3 | 5.6 (DMSO) | Fluorescent probes |
Biological Activity
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide, a compound with the molecular formula and a molecular weight of approximately 174.24 g/mol, has garnered attention for its diverse biological activities and potential applications in biochemistry and pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features multiple ethylene glycol units and an acetamide functional group, contributing to its hydrophilic nature and ability to form hydrogen bonds. These characteristics enhance its solubility in aqueous environments, making it a candidate for various biochemical applications.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Cholinesterase Inhibition : The compound has been investigated for its ability to inhibit human acetylcholinesterase (hAChE), which is significant in the context of neurodegenerative diseases like Alzheimer's. In vitro studies have shown that certain derivatives of this compound can effectively inhibit hAChE activity and interfere with amyloid-beta aggregation, a hallmark of Alzheimer's pathology .
- Neuroprotection : In vivo studies demonstrated that specific hybrids containing this compound provided neuroprotective effects in models of Alzheimer's disease. These effects were linked to the activation of human cannabinoid receptor 2 (hCB2R), which suppressed microglial activation and reduced neuroinflammation .
- Interaction with Receptors : this compound has been shown to interact with various receptors, potentially modulating their activity. This interaction may lead to alterations in cellular signaling pathways, impacting processes such as inflammation and neuroprotection.
The mechanism by which this compound exerts its biological effects involves:
- Binding to Enzymes and Receptors : The functional groups within the compound allow it to bind effectively to enzymes such as hAChE and receptors like hCB2R. This binding can modulate enzyme activity or receptor signaling pathways, leading to various biological outcomes.
- Inhibition of Neurotoxic Factors : By activating hCB2R, the compound can suppress the production of neurotoxic factors such as reactive oxygen species (ROS) and pro-inflammatory cytokines, contributing to its neuroprotective properties .
Case Studies
- Neurodegenerative Models : In studies involving transgenic mice models overexpressing amyloid precursor protein (APP), administration of derivatives containing this compound led to improved cognitive functions and reduced amyloid plaque formation at lower dosages, indicating its potential therapeutic benefits in Alzheimer's disease .
- Cholinesterase Inhibition Studies : A series of compounds based on this compound were evaluated for their potency against hAChE. The most promising candidates demonstrated significant inhibition at micromolar concentrations, suggesting their potential as therapeutic agents for cognitive disorders .
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
